molecular formula C10H10BrN3S B13343906 (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B13343906
M. Wt: 284.18 g/mol
InChI Key: VELOIYHYIYHUGQ-UHFFFAOYSA-N
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Description

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine (CAS# 1343137-71-2) is a bromothiophene-pyrimidine hybrid compound with a molecular formula of C9H8BrN3S and a molecular weight of 270.15 . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Research on structurally similar N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has demonstrated promising efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical-priority pathogen according to the WHO . These analogs function by targeting the bacterial β-lactamase enzyme, with molecular docking studies confirming strong binding interactions with the enzyme's active site, which can inhibit resistance mechanisms in drug-resistant bacteria . The presence of both the bromothiophene and pyrimidine motifs makes this compound a versatile synthetic intermediate. It is well-suited for further derivatization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to create diverse libraries of bioactive molecules for structure-activity relationship (SAR) studies . As a key building block, this amine is valuable for constructing more complex molecular architectures in drug discovery. (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is intended for research applications only, including antibacterial discovery, organic synthesis, and as a precursor for pharmaceutical development. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

[2-(4-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H10BrN3S/c1-6-2-8(4-12)14-10(13-6)9-3-7(11)5-15-9/h2-3,5H,4,12H2,1H3

InChI Key

VELOIYHYIYHUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CS2)Br)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

This method is the most prevalent for synthesizing the target compound, involving the coupling of a 4-bromothiophene-2-yl derivative with a pyrimidine-based boronic acid or ester .

Step Reactants Catalyst Solvent Conditions Outcome
A. Preparation of 4-bromothiophene-2-yl halide 4-bromothiophene N/A N/A N/A Halogenated thiophene derivative
B. Suzuki coupling 4-bromothiophene-2-yl halide + 6-methylpyrimidine boronic acid Pd(PPh₃)₄ or Pd(dppf)Cl₂ Toluene, ethanol, or dioxane Reflux at 80-110°C, presence of base (K₂CO₃ or NaOH) Formation of the biaryl linkage, yielding the core structure

This approach offers high regioselectivity and yields typically exceeding 70%, with reaction times ranging from 4 to 12 hours.

Alternative Nucleophilic Substitution and Cyclization Routes

In some protocols, the pyrimidine ring is constructed via cyclization of amidines or β-dicarbonyl compounds , followed by substitution reactions to introduce the bromothiophene moiety.

Step Reactants Conditions Notes
C. Pyrimidine ring formation β-dicarbonyl compounds + urea derivatives Acidic or basic reflux Forms the pyrimidine core with methyl substitution at the 6-position
D. Substitution with bromothiophene Bromothiophene derivatives Nucleophilic substitution at the 2-position Requires strong bases like sodium hydride or potassium tert-butoxide

Specific Synthesis Protocols from Literature

Patent-Based Methodology (CN1467206A)

This patent describes a multi-step synthesis involving salifying reactions , cyanamide reactions , and condensation steps to produce pyrimidine derivatives, which can be adapted for the target compound.

  • Step 1: Salifying Reaction
    Malononitrile reacts with hydrogen chloride in a composite solvent to form a malononitrile hydrochloride intermediate.

  • Step 2: Cyanamide Reaction
    Potassium hydroxide in water reacts with the intermediate, followed by addition of a cyanamide source (e.g., H₂NCN), leading to the formation of a substituted pyrimidine ring.

  • Step 3: Condensation and Functionalization
    The pyrimidine core undergoes further substitution with bromothiophene derivatives via nucleophilic aromatic substitution, facilitated by suitable catalysts and solvents.

Reaction Conditions and Yields

Parameter Details Reference
Temperature -25°C to 120°C
Reaction Time 1-10 hours
Catalysts Acidic or basic catalysts, Pd catalysts for coupling ,
Solvents Dimethylformamide, dioxane, ethanol ,

Yields from these processes are reported to range from 65% to 80% , depending on the specific reaction conditions and purity of starting materials.

Data Table: Summary of Preparation Methods

Method Type Key Reactants Main Reaction Steps Typical Conditions Yield Range Advantages
Suzuki-Miyaura Coupling 4-bromothiophene-2-yl halide + pyrimidine boronic acid Cross-coupling Reflux 80-110°C, Pd catalyst, base 70-85% High regioselectivity, mild conditions
Nucleophilic Substitution Pyrimidine derivatives + bromothiophene Substitution + cyclization Reflux, strong base 65-80% Suitable for complex substitutions
Multi-step Synthesis (Patent) Malononitrile, cyanamide, halogenated thiophene Salifying, cyanamide reaction, condensation -25°C to 120°C 65-80% High yield, scalable

Notes on Reaction Optimization and Challenges

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for Suzuki coupling, providing high yields and selectivity.
  • Solvent Choice: Polar aprotic solvents like dimethylformamide or dioxane enhance reaction rates.
  • Temperature Control: Elevated temperatures facilitate coupling but require careful monitoring to prevent side reactions.
  • Purification: Crystallization and chromatography are essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • (2-Methoxypyrimidin-4-yl)methanamine : Substitutes the bromothiophene group with a methoxy moiety, reducing steric bulk and electronic effects. Its similarity score to the target compound is 0.89 .
  • This compound was studied computationally for binding interactions using the OPLS3 force field .
  • O-[2-(1-Hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate: A diazinon degradation product with a phosphorothioate group, highlighting how substituents like hydroxyethyl influence reactivity and stability .

Physicochemical and Electronic Properties

  • Steric Effects : The 6-methyl group on the pyrimidine ring introduces steric hindrance, which may affect binding kinetics relative to unmethylated analogues.
  • Electronic Effects : Bromine’s electronegativity and thiophene’s aromaticity could enhance electronic interactions in target binding, contrasting with the electron-donating methoxy group .

Data Table: Comparative Analysis of Pyrimidinyl Methanamine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Similarity Score CAS Number Notable Properties
(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine 4-Bromothiophen-2-yl, 6-methyl ~310.2 (estimated) Reference Not available High lipophilicity, steric bulk
(2-Methoxypyrimidin-4-yl)methanamine Methoxy ~153.2 0.89 2044706-05-8 Reduced steric hindrance
(2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)methanamine 4-Chlorophenyl, 6-methyl ~249.7 N/A Not available Enhanced π-π interactions
O-[2-(1-Hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate 1-Hydroxyethyl, phosphorothioate ~318.3 N/A Not available High reactivity, metabolic intermediate

Discussion

The bromothiophene and methyl groups in (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine distinguish it from analogues by enhancing lipophilicity and steric effects, which are critical for drug design. Methoxy or chlorophenyl variants offer contrasting electronic profiles, while hydroxyethyl derivatives highlight stability trade-offs. Computational methods like density-functional theory (DFT) and molecular dynamics (e.g., OPLS3) are instrumental in predicting these compounds’ behavior, though experimental validation remains essential .

Biological Activity

The compound (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic organic molecule that features a pyrimidine ring and a brominated thiophene moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that can interact with biological targets.
  • Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's electronic properties.
  • Bromination : The presence of a bromine atom may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine exhibit significant antimicrobial properties. The brominated thiophene component has been associated with various antimicrobial activities, which may be enhanced by the pyrimidine structure.

Table 1: Comparison of Antimicrobial Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
Thienopyrimidine DerivativesPyrimidine fused with thiopheneAntimicrobial, anticancer
Brominated Aromatic AminesAromatic ring with bromine substitutionAntimicrobial
Pyrimidinyl ThiophenesPyrimidine attached to thiopheneDiverse biological activities

Anticancer Activity

Research has shown that compounds containing brominated thiophenes can modulate various biological pathways associated with cancer cell proliferation and survival. The unique structural features of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine may enhance its binding affinity to specific cancer-related targets.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the anticancer activity of similar compounds against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell cycle progression:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : Compounds demonstrated significant inhibition of cell growth through apoptosis induction and modulation of signaling pathways related to cell survival.

Mechanistic Insights

Understanding how (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine interacts with biological targets is crucial for optimizing its therapeutic potential. Techniques such as molecular docking studies and in vitro assays provide insights into its mechanisms of action.

Interaction Studies

Molecular docking studies have suggested that the compound can effectively bind to key proteins involved in disease processes, potentially influencing their activity:

  • Target Proteins : Kinases involved in cancer signaling pathways.
  • Binding Affinity : High binding scores indicate strong interactions that could translate into biological efficacy.

Q & A

Q. How can theoretical frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Link SAR to concepts like Hammett constants (σ) for substituent effects or Topliss decision trees for lead optimization. For example, the bromine’s σpara_para (-0.23) suggests moderate electron withdrawal, influencing receptor binding .

Experimental Design Considerations

Q. Q. What statistical models are appropriate for analyzing dose-dependent responses in in vivo studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) or mixed-effects models to account for inter-individual variability. Include positive controls (e.g., known kinase inhibitors) .

Q. How can impurities in synthesized batches be systematically characterized and minimized?

  • Methodological Answer :
  • LC-MS/MS : Identify byproducts (e.g., dehalogenated derivatives).
  • Process optimization : Reduce residual solvents via vacuum distillation or column chromatography .

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